(E)-3-(dimethylamino)-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)prop-2-enamide
Overview
Description
(E)-3-(dimethylamino)-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C9H15N5OS and its molecular weight is 241.32 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
Synthesis of Novel Compounds : This compound is used in the synthesis of various heterocyclic compounds, such as pyrazolo[1,5‐a]pyrimidine and 1,2,4-triazolo[1,5‐a]pyrimidine derivatives. These compounds have shown moderate effects against bacterial and fungal species (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008).
Antitumor Activity : Some derivatives of this compound have demonstrated significant antitumor activity against colon cancer cell lines while exhibiting lower toxicity against normal cell lines (Abdel‐Aziz, Saleh, & El-Zahabi, 2009).
Synthetic Applications
Building Blocks for Synthesis : This compound serves as a versatile building block for synthesizing a wide range of heterocyclic compounds, including pyrimidine, isoxazole, and pyrazole derivatives (Farag, Dawood, Abdel‐Aziz, Hamdy, & Fakhr, 2011).
Synthesis of Novel Enaminones : It has been used in the synthesis of novel enaminones, which are then chelated with different metal nitrates. These complexes have been studied for their bioactivity against various types of bacteria and fungi (Jeragh & Elassar, 2015).
Chemical Studies
Structural Analysis and Applications : The compound has been used in the study of dipole moments, solvatochromic studies, and as a turn-off fluorescence chemosensor for metal ions, showing potential in analytical chemistry applications (Singh, Sindhu, & Khurana, 2014).
Catalyst-Free Synthesis : It is also involved in catalyst- and solvent-free synthesis processes, such as the microwave-assisted Fries rearrangement, illustrating its role in more sustainable and efficient chemical synthesis methods (Moreno-Fuquen, Arango-Daraviña, Becerra, Castillo, Kennedy, & Macías, 2019).
Properties
IUPAC Name |
(E)-3-(dimethylamino)-N-(1-methyl-5-methylsulfanyl-1,2,4-triazol-3-yl)prop-2-enamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5OS/c1-13(2)6-5-7(15)10-8-11-9(16-4)14(3)12-8/h5-6H,1-4H3,(H,10,12,15)/b6-5+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVDXPWSQJCQNSY-AATRIKPKSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)NC(=O)C=CN(C)C)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C(=NC(=N1)NC(=O)/C=C/N(C)C)SC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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